![molecular formula C8H12ClN3OS B098965 N-(5-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acétamide CAS No. 15777-44-3](/img/structure/B98965.png)
N-(5-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is an organic compound with the molecular formula C8H12ClN3OS. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Applications De Recherche Scientifique
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
1,3,4-thiadiazole derivatives have been reported to have a wide range of biological activities, including antimicrobial , antifungal , and anticancer properties. These activities suggest that the compound may interact with multiple targets, potentially disrupting processes related to DNA replication .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , suggesting that the compound may interact with its targets in a way that interferes with these processes.
Biochemical Pathways
Given the compound’s potential to disrupt dna replication processes , it may affect pathways related to cell division and growth
Result of Action
Given the compound’s potential antimicrobial and anticancer activities, it may result in the death of bacterial and cancer cells through disruption of DNA replication processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution Reactions: Products include N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-aminoacetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide, and N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-hydroxyacetamide.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the thiadiazole ring.
Hydrolysis: The corresponding carboxylic acid and amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
Uniqueness
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-2-3-4-7-11-12-8(14-7)10-6(13)5-9/h2-5H2,1H3,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJIXCOQUMLMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166314 |
Source


|
| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-44-3 |
Source


|
| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

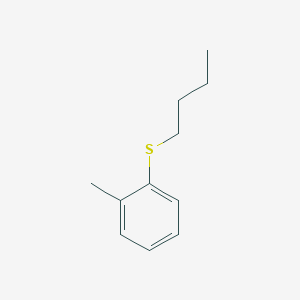
![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)
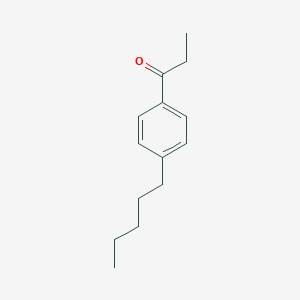


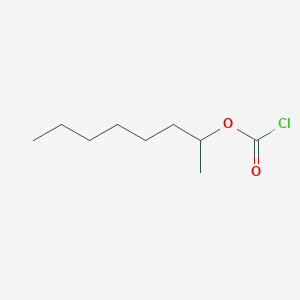
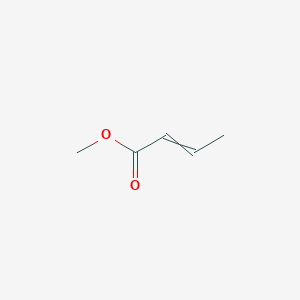



![1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE](/img/structure/B98907.png)
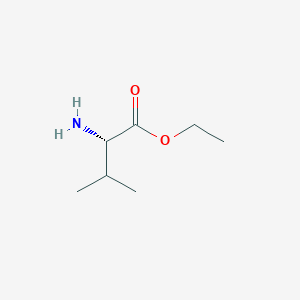
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
